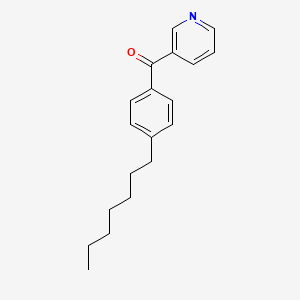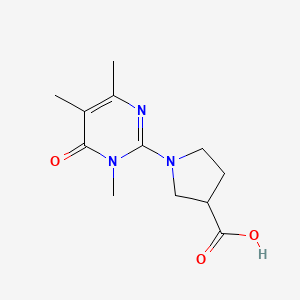
tert-Butyl 4-acetyl-3-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-acetyl-3-aminobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an acetyl group, and an amino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-3-aminobenzoate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is prepared by nitration of tert-butyl benzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-acetyl-3-aminobenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group.
Reduction: The compound can be reduced to remove the acetyl group, yielding tert-butyl 4-aminobenzoate.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of tert-butyl 4-nitrobenzoate.
Reduction: Formation of tert-butyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-acetyl-3-aminobenzoate is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of antifolate compounds which are important in cancer treatment .
Industry: In the industrial sector, it is used in the production of polymers and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis, releasing the active amino group which can then interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-aminobenzoate
- tert-Butyl 2-aminobenzoate
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
Comparison: tert-Butyl 4-acetyl-3-aminobenzoate is unique due to the presence of both an acetyl and an amino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs which may only have one functional group. For example, tert-Butyl 4-aminobenzoate lacks the acetyl group, limiting its reactivity in certain synthetic applications .
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
tert-butyl 4-acetyl-3-aminobenzoate |
InChI |
InChI=1S/C13H17NO3/c1-8(15)10-6-5-9(7-11(10)14)12(16)17-13(2,3)4/h5-7H,14H2,1-4H3 |
InChI-Schlüssel |
JPUHDYIKZGUKCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003511.png)


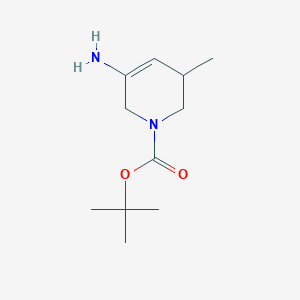
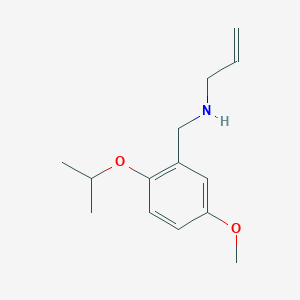
![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)

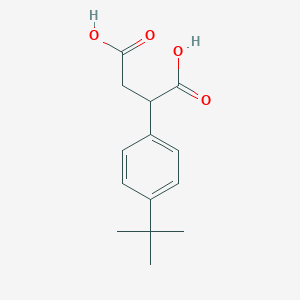

![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)

![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
